3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid, also known as (E)-3-(4-amino-3-ethoxyphenyl)prop-2-enoic acid, is an organic compound with the molecular formula CHNO. This compound is a derivative of cinnamic acid and features an amino group and an ethoxy group attached to the phenyl ring. Its structural uniqueness lends itself to various chemical properties and potential applications in scientific research.
The compound can be synthesized from commercially available starting materials, such as 4-nitro-3-ethoxybenzaldehyde and malonic acid, through several chemical reactions including condensation and reduction processes.
3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid is classified under organic compounds, specifically as a substituted cinnamic acid derivative. Its functional groups include an amino group, which is known for its reactivity in biological systems.
The synthesis of 3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid typically involves the following steps:
The molecular structure of 3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 207.23 g/mol |
IUPAC Name | (E)-3-(4-amino-3-ethoxyphenyl)prop-2-enoic acid |
InChI Key | XJIOGVUKSGNDOY-GQCTYLIASA-N |
Canonical SMILES | CCOC1=C(C=CC(=C1)/C=C/C(=O)O)N |
The structural representation highlights the presence of a double bond between the carbon atoms in the prop-2-enoic acid moiety, contributing to its reactivity.
3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
Substitution reactions may utilize alkyl halides or acyl chlorides as reagents.
The mechanism of action for 3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid involves its interaction with biological targets. The amino group is capable of forming hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the ethoxy group enhances solubility and bioavailability, facilitating interactions with biological systems.
Key chemical properties include:
Relevant data regarding these properties are essential for understanding its behavior in different chemical environments.
3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid has several applications across various fields:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2